

An In-depth Technical Guide to Methyl Indole-5-carboxylate: Synthesis and Properties

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Compound of Interest

Compound Name: *Methyl indole-5-carboxylate*

Cat. No.: B555148

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Introduction

Methyl indole-5-carboxylate is a vital heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of **methyl indole-5-carboxylate**, with a focus on detailed experimental protocols and data presentation for the scientific community.

Properties of Methyl Indole-5-carboxylate

Methyl indole-5-carboxylate is a white to pale cream or yellow powder.^[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	$C_{10}H_9NO_2$	[2] [3]
Molecular Weight	175.18 g/mol	[2]
Melting Point	126-128 °C	[4]
Appearance	White to pale cream to pale yellow powder	[1]
CAS Number	1011-65-0	[2]
Purity	≥96.0% (GC)	[1]
Solubility	Insoluble in water	

Synthesis of Methyl Indole-5-carboxylate

The most common and straightforward method for the synthesis of **methyl indole-5-carboxylate** is the Fischer-Speier esterification of indole-5-carboxylic acid. This acid-catalyzed reaction utilizes an excess of methanol as both a reactant and a solvent to drive the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of **methyl indole-5-carboxylate** from indole-5-carboxylic acid and methanol, using sulfuric acid as a catalyst.

Materials:

- Indole-5-carboxylic acid
- Anhydrous methanol
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Ethyl acetate

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus (magnetic stirrer and stir bar)
- Separatory funnel
- Beakers
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- Reaction Setup:
 - In a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole-5-carboxylic acid.
 - In a fume hood, add a large excess of anhydrous methanol to the flask. The methanol serves as both the solvent and the esterifying agent.
 - Stir the mixture to dissolve the indole-5-carboxylic acid.
 - Slowly and carefully, with continuous stirring, add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Caution: The addition of sulfuric acid to methanol is highly exothermic.
- Reaction Execution:
 - Attach a reflux condenser to the round-bottom flask.

- Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.
- Maintain the reflux with constant stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[5\]](#)
- Work-up and Purification:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the crude **methyl indole-5-carboxylate** to precipitate out of the solution.
 - Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause the evolution of CO₂ gas.[\[5\]](#)[\[6\]](#)
 - Transfer the neutralized mixture to a separatory funnel.
 - Extract the aqueous layer multiple times with ethyl acetate.[\[5\]](#)
 - Combine the organic layers and wash them with brine.[\[5\]](#)
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[\[6\]](#)
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Recrystallization:
 - The crude **methyl indole-5-carboxylate** can be further purified by recrystallization.
 - Dissolve the crude product in a minimum amount of a hot solvent system, such as methanol/water or ethyl acetate/hexane.[\[5\]](#)[\[7\]](#)

- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the pure crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Biological Activity and Applications

Methyl indole-5-carboxylate and its derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities. Notably, indole-based compounds have been investigated as inhibitors of histone deacetylases (HDACs) and protein kinases, both of which are crucial targets in cancer therapy.[\[2\]](#)[\[4\]](#)

Role as an HDAC Inhibitor

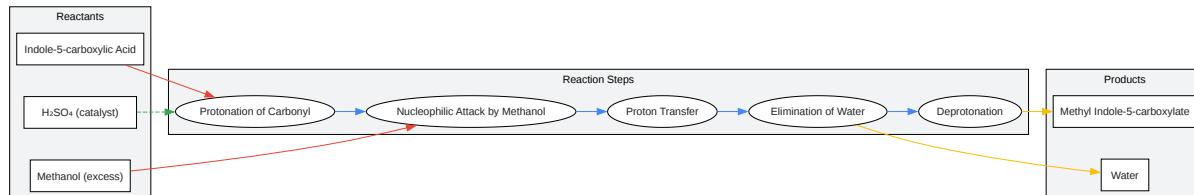
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of certain genes, including tumor suppressor genes.[\[8\]](#)[\[9\]](#) HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[\[8\]](#)[\[10\]](#) **Methyl indole-5-carboxylate** has been identified as an HDAC inhibitor with demonstrated anticancer activity, including the inhibition of tumor cell growth and the induction of p21, a protein that halts cell proliferation.[\[2\]](#)

Role as a Protein Kinase Inhibitor Precursor

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. **Methyl indole-5-carboxylate** serves as a valuable starting material in the synthesis of more complex molecules designed to inhibit specific protein kinases.[\[4\]](#) For instance, derivatives of indole-5-carboxylic acid are being explored as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell metabolism and growth and is often hyperactivated in cancer.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Visualizations

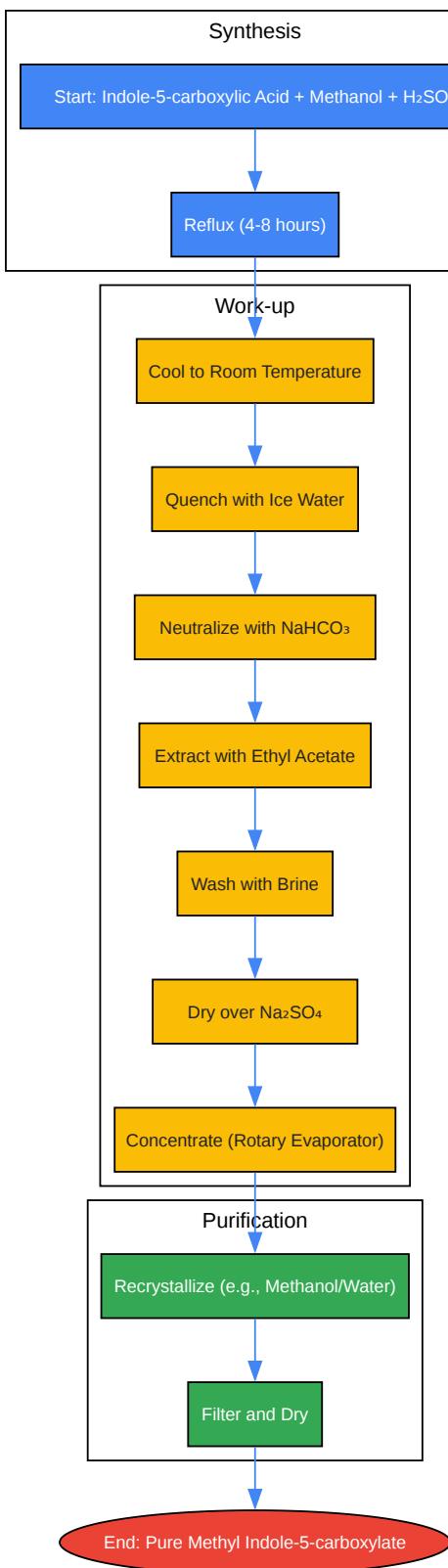
Fischer-Speier Esterification Mechanism



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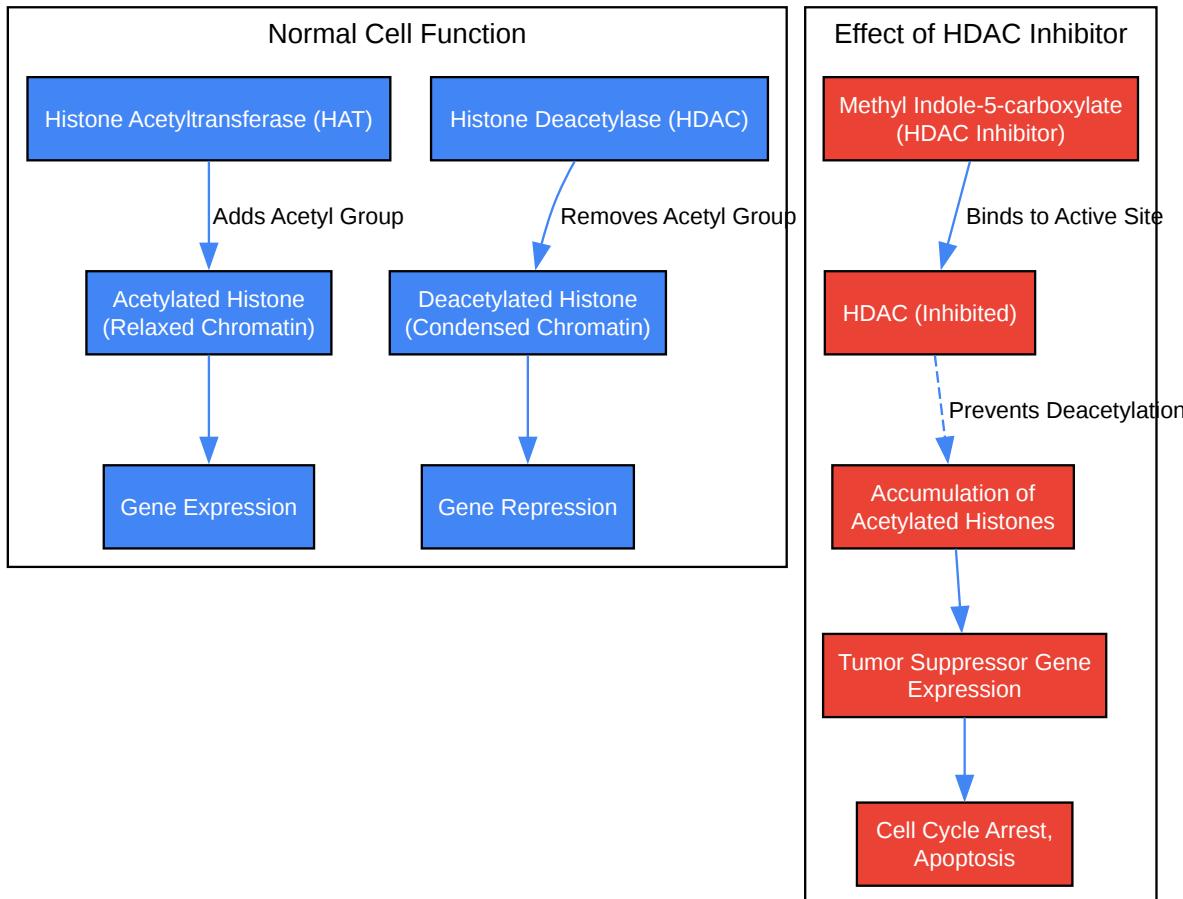
Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow for Synthesis and Purification

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Caption: Experimental workflow for synthesis and purification.

General Mechanism of HDAC Inhibition



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Caption: General mechanism of Histone Deacetylase (HDAC) inhibition.

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